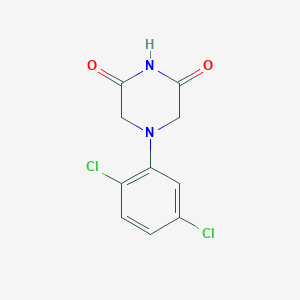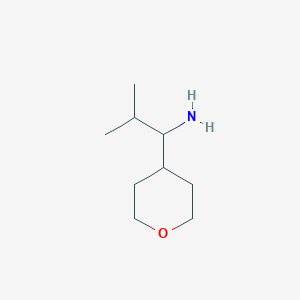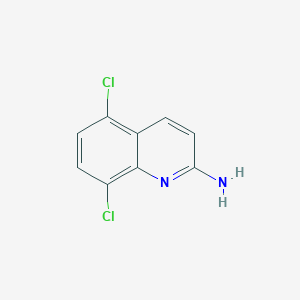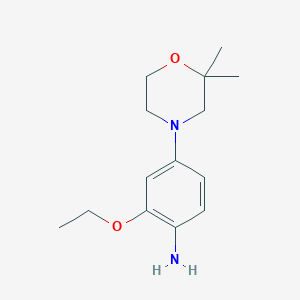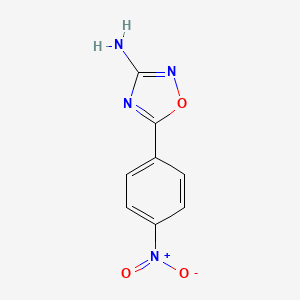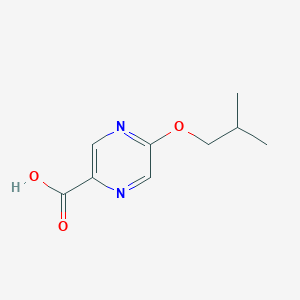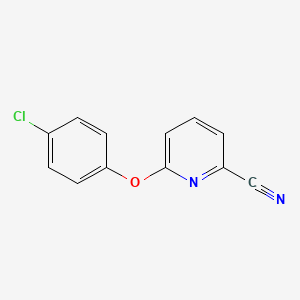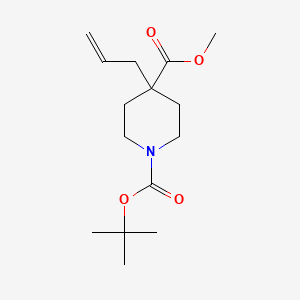
1-terc-butil 4-metil 4-alilpiperidina-1,4-dicarboxilato
Descripción general
Descripción
1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
Este compuesto sirve como intermediario en la síntesis de moléculas orgánicas más complejas. Su estructura permite diversas reacciones, incluyendo sustituciones y adiciones, que son fundamentales para crear una amplia gama de productos orgánicos .
Química Medicinal
En la química medicinal, este derivado de piperidina podría utilizarse en el diseño de nuevos fármacos. Su núcleo de piperidina es un motivo común en los fármacos, y los grupos funcionales adicionales ofrecen puntos de diversificación para el desarrollo de fármacos .
Ciencia de Materiales
La estructura única del compuesto podría explorarse para el desarrollo de nuevos materiales, como polímeros o recubrimientos, donde el anillo de piperidina podría conferir flexibilidad u otras propiedades deseables .
Catálisis
Los catalizadores derivados de estructuras de piperidina son conocidos por su eficiencia en diversas reacciones químicas. Este compuesto podría modificarse para crear catalizadores para reacciones específicas, mejorando las velocidades de reacción o la selectividad .
Investigación Agroquímica
Los derivados de piperidina se investigan a menudo por su posible uso en agroquímicos. Este compuesto podría conducir al desarrollo de nuevos pesticidas o herbicidas con perfiles de seguridad mejorados y mayor eficacia .
Estudios Bioquímicos
El compuesto podría utilizarse en estudios bioquímicos para comprender la interacción entre moléculas pequeñas y sistemas biológicos, lo que podría conducir a información sobre la función de las enzimas o las vías metabólicas .
Química Analítica
Como compuesto estándar o de referencia en química analítica, podría ayudar en la cuantificación o identificación de compuestos similares en mezclas complejas utilizando técnicas como la HPLC o la espectrometría de masas .
Química Ambiental
En química ambiental, la investigación podría explorar los productos de descomposición de este compuesto, su persistencia en el medio ambiente o sus posibles efectos en los ecosistemas .
Mecanismo De Acción
Target of Action
Similar compounds have been used as rigid linkers in protac development for targeted protein degradation .
Mode of Action
Given its structural similarity to other compounds used in PROTAC development, it may interact with its targets to facilitate protein degradation .
Result of Action
As a potential PROTAC linker, it may facilitate the degradation of target proteins, but specific effects would depend on the particular proteins targeted .
Análisis Bioquímico
Cellular Effects
1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in research .
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRWPOAYYRINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680972 | |
| Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441774-09-0 | |
| Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-(2-propen-1-yl)-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441774-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

